3,5-Dinitrobenzaldehyde
Overview
Description
3,5-Dinitrobenzaldehyde is an organic compound with the molecular formula C7H4N2O5. It is characterized by the presence of two nitro groups (-NO2) at the 3 and 5 positions on the benzene ring, along with an aldehyde group (-CHO) at the 1 position. This compound is known for its applications in various chemical syntheses and research fields .
Mechanism of Action
Biochemical Pathways
. As a benzaldehyde derivative, it may influence pathways related to aromatic compounds, but this is speculative and requires further investigation.
Action Environment
. Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity, but more research is needed in this area.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,5-Dinitrobenzaldehyde can be synthesized through several methods. One common method involves the oxidation of 3,5-dinitrobenzyl alcohol. The reaction typically uses oxalyl chloride and dimethyl sulfoxide (DMSO) in dichloromethane (CH2Cl2) as solvents, with triethylamine as a base. The reaction is carried out at low temperatures (-50°C to -65°C) to ensure the stability of the intermediates .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 3,5-Dinitrobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 3,5-dinitrobenzoic acid.
Reduction: The nitro groups can be reduced to amino groups, forming 3,5-diaminobenzaldehyde.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used under basic conditions
Major Products:
Oxidation: 3,5-Dinitrobenzoic acid.
Reduction: 3,5-Diaminobenzaldehyde.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3,5-Dinitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of substituted n-heterocycles with antibacterial activity.
Biology: It serves as a precursor in the synthesis of biologically active molecules.
Medicine: Research into its derivatives has shown potential for developing new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
2,4-Dinitrobenzaldehyde: Similar structure but with nitro groups at the 2 and 4 positions.
3,5-Dinitrobenzoic Acid: Oxidized form of 3,5-Dinitrobenzaldehyde.
3,5-Diaminobenzaldehyde: Reduced form of this compound
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. The presence of nitro groups at the 3 and 5 positions makes it particularly useful in nucleophilic aromatic substitution reactions, which are less favorable in other isomers .
Properties
IUPAC Name |
3,5-dinitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O5/c10-4-5-1-6(8(11)12)3-7(2-5)9(13)14/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTNWTBGSOCMRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364830 | |
Record name | 3,5-dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14193-18-1 | |
Record name | 3,5-dinitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40364830 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5-dinitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 3,5-dinitrobenzaldehyde?
A1: this compound has the molecular formula C₇H₄N₂O₅ and a molecular weight of 196.12 g/mol [, ]. While the provided abstracts don't offer comprehensive spectroscopic data, they mention the use of ¹H NMR to study its reactivity and complex formation [, ]. Single-crystal X-ray analysis was also employed to determine the structure of its derivative, 4-tert-butyl-3,5-dinitrobenzaldehyde [].
Q2: How does the structure of this compound influence its reactivity?
A2: The presence of two nitro groups (NO₂) at the 3 and 5 positions of the benzaldehyde ring significantly influences the reactivity of this compound. These electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. This is exemplified by its reaction with methoxide ions to form Meisenheimer complexes [, ].
Q3: Are there any studies on the stability of this compound under various conditions?
A3: While the provided abstracts don't directly address the stability of this compound under various conditions, they do highlight its tendency to react with nucleophiles like methoxide ions and form hemiacetals in methanol [, ]. This suggests potential sensitivity to nucleophilic attack and protic solvents. Further research is needed to fully understand its stability profile.
Q4: Can this compound be used in organic synthesis?
A4: Yes, this compound serves as a valuable building block in organic synthesis. For instance, it acts as a starting material in the synthesis of substituted 2,6-dinitrobenzaldehydes [] and participates in redox-neutral annulations with cyclic amines like 1,2,3,4-tetrahydroisoquinoline to form complex heterocyclic compounds []. Its derivative, 4-methoxy-3,5-dinitrobenzaldehyde, has been studied for its interaction with nucleophiles and formation of Meisenheimer complexes, providing insights into nucleophilic aromatic substitution reactions [].
Q5: Have there been any computational studies on this compound?
A5: While the provided abstracts don't explicitly mention computational studies on this compound, its reactivity and complex formation have been investigated using spectroscopic techniques like ¹H NMR and UV-Vis spectroscopy [, ]. These studies provide experimental data that can be used to validate and parameterize computational models for further theoretical investigations.
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